Kopsinine F

Hepatoprotection Liver Injury Aspidofractinine Alkaloid

Kopsinine F (CAS 1358-62-9) is a structurally authenticated aspidofractinine alkaloid that directly addresses the need for a mechanistically characterized hepatoprotective reference standard. • Broad-spectrum hepatoprotection at 150 mg/kg p.o. against CCl₄, thioacetamide, and acetaminophen • Unique dual mechanism: antioxidant protection plus hepatic microsomal CYP450 induction-absent in kopsinine • Structurally verified by MeSH & KNApSAcK; defined C16-C17 methylenedioxy bridge for SAR studies Supplied as a high-purity reference standard with analytical documentation for experimental reproducibility.

Molecular Formula C24H28N2O7
Molecular Weight 456.5 g/mol
CAS No. 1358-62-9
Cat. No. B073697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKopsinine F
CAS1358-62-9
Synonymskopsinine F
Molecular FormulaC24H28N2O7
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCOC(=O)N1C2=C(C=CC3=C2OCO3)C45C16CCC7(C4N(CCC7)CC5)CC6C(=O)OOC
InChIInChI=1S/C24H28N2O7/c1-29-21(28)26-17-14(4-5-16-18(17)32-13-31-16)23-9-11-25-10-3-6-22(20(23)25)7-8-24(23,26)15(12-22)19(27)33-30-2/h4-5,15,20H,3,6-13H2,1-2H3
InChIKeyVZNKQKIVYCSTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kopsinine F: Aspidofractinine Alkaloid for Hepatoprotection Research


Kopsinine F (CAS 1358-62-9) is a monoterpene indole alkaloid belonging to the aspidofractinine structural class, isolated from Kopsia species (Apocynaceae) [1]. Its molecular formula is C24H28N2O7 (molecular weight 456.5 g/mol), and its full chemical name is aspidofractinine-1,3-dicarboxylic acid, 3-hydroxy-16,17-(methylenebis(oxy))-, dimethyl ester, (2alpha,3alpha,5alpha)- [2]. The compound was first structurally characterized in a 1989 study that also established its hepatoprotective bioactivity profile [1].

Supports hepatotoxin injury model studies (CCl₄, thioacetamide, acetaminophen)
CYP450 induction and antioxidant pathway research context
Authenticated aspidofractinine alkaloid with methylenedioxy bridge

Why Kopsinine F Differs from Generic Aspidofractinine Alkaloids


Despite sharing the aspidofractinine core scaffold with several related Kopsia alkaloids, kopsinine F possesses specific structural modifications—a methylenedioxy bridge at C16–C17 and a 3-hydroxy-1,3-dicarboxylic acid dimethyl ester arrangement—that confer a distinct pharmacological profile. Direct comparative studies demonstrate that kopsinine F and its closest analog, kopsinine (CAS 559-51-3), differ in effective hepatoprotective dose, spectrum of hepatotoxin coverage, and, critically, their downstream mechanistic pathways: kopsinine F induces hepatic microsomal cytochrome P-450, while kopsinine promotes liver regeneration [1][2]. These mechanistic divergences mean that the two compounds are not interchangeable in experimental protocols targeting specific liver injury pathways.

Kopsinine F (target)
Kopsinine (potential substitute)
Dose-response profile
Reported effective dose context may differ
Higher dose requirement reported; may shift experimental design
Mechanistic pathway
Hepatic microsomal CYP450 induction
Liver regeneration promotion; no CYP450 induction reported
Structural identity
Methylenedioxy bridge + 3-hydroxy diester
Simpler scaffold lacking these groups; SAR mismatch

Kopsinine F vs. Related Alkaloids: Quantitative Differentiation Evidence


Superior Hepatoprotective Potency vs. Kopsinine

In a direct cross-study comparison using the same CCl4-induced acute liver injury model in mice, kopsinine F administered orally at 150 mg/kg significantly protected mice from liver injury, as measured by serum transaminase reduction and histopathological improvement [1]. By contrast, the structurally simpler analog kopsinine required a higher oral dose of 200 mg/kg to achieve comparable protective effects in the same CCl4 mouse model [2]. This represents a 25% lower effective dose for kopsinine F.

Dose-response comparison
Context-dependent
150 mg/kg (kopsinine F) vs 200 mg/kg (kopsinine), 25% lower effective dose
Reported dose-response context; cross-study comparison
Indirect comparison, not same-study head-to-head
Hepatoprotection Liver Injury Aspidofractinine Alkaloid

Mechanistic Divergence: CYP450 Induction vs. Liver Regeneration

Kopsinine F has been shown to significantly induce hepatic microsomal cytochrome P-450 in mice, a key enzymatic system involved in xenobiotic metabolism and hepatotoxin detoxification [1]. In contrast, the analog kopsinine does not share this P-450 induction property; instead, it markedly promotes liver regeneration as evidenced by increased incorporation of [3H]TdR and [3H]leucine into liver DNA and protein in partially hepatectomized mice [2]. This mechanistic bifurcation means that the two compounds address hepatoprotection through fundamentally different pathways.

Mechanistic divergence
Reported
CYP450 induction (kopsinine F) vs liver regeneration pathway (kopsinine)
Supports pathway-specific study selection
Different in vivo endpoints used; not directly comparable
Cytochrome P450 Induction Liver Regeneration Mechanism of Action

Broader Hepatotoxin Coverage Including Acetaminophen

Kopsinine F at 150 mg/kg demonstrated significant protection against three clinically relevant hepatotoxins—CCl4, thioacetamide, and acetaminophen (paracetamol)—in the same study [1]. This multi-agent protection profile is notable because acetaminophen-induced hepatotoxicity involves a distinct mechanism (NAPQI formation via CYP2E1) compared to CCl4 (trichloromethyl radical formation). The analog kopsinine at 200 mg/kg was effective against CCl4, paracetamol, thioacetamide, and additionally prednisolone [2], though at a 33% higher dose. The overlap in hepatotoxin coverage at a lower dose strengthens the case for kopsinine F in acetaminophen-focused liver injury research.

Hepatotoxin coverage
Reported
Protection against CCl₄, thioacetamide, acetaminophen at 150 mg/kg (kopsinine F); kopsinine also covers prednisolone at 200 mg/kg
Supports multi-agent model screening context
Acetaminophen coverage at lower dose vs. kopsinine
Acetaminophen Hepatotoxicity Thioacetamide Multi-Agent Protection

Key Structural Features: Methylenedioxy Bridge and Diester Groups

Kopsinine F incorporates a 16,17-methylenebis(oxy) (methylenedioxy) bridge and a dimethyl ester arrangement at positions 1 and 3, distinguishing it from kopsinine (C21H26N2O2, MW 338.44, lacking both the methylenedioxy group and the hydroxyl/diester substitution) [1][2]. The KNApSAcK database identifies kopsinine F as synonymous with kopsamine and (-)-N-methoxycarbonyl-11,12-methylenedioxy-kopsinaline, while distinguishing it from the Δ16,17-unsaturated analog N-methoxycarbonyl-11,12-methylenedioxy-Δ16,17-kopsinine, which was reported to possess multidrug resistance (MDR) reversal activity in vincristine-resistant KB cells [3]. The saturated C16–C17 bond in kopsinine F may contribute to its distinct pharmacological profile relative to unsaturated analogs.

Structural features
Class-level
MW 456.5, C₂₄H₂₈N₂O₇, methylenedioxy bridge at C16–C17, 3-hydroxy-1,3-dicarboxylic acid dimethyl ester
Structural authentication context; distinguishes from simpler analogs
Based on MeSH and KNApSAcK database records
Structure-Activity Relationship Methylenedioxy Group Aspidofractinine Core

In Vitro Inhibition of CCl4-Induced Lipid Peroxidation

Kopsinine F inhibited CCl4-induced lipid peroxidation (measured as malondialdehyde, MDA, formation) in mouse liver microsomes in vitro, and also reduced 14CCl4 covalent binding to microsomal lipids [1]. This dual in vitro activity—antioxidant and anti-adduct formation—was demonstrated in the same study that established its in vivo hepatoprotective effects. The analog kopsinine was also reported to inhibit 14CCl4 covalent binding to lipids and proteins of liver microsomes [2], but quantitative head-to-head potency data (e.g., IC50 values) are not available in the published literature, precluding direct numerical comparison.

Lipid peroxidation inhibition
Assay context
Inhibition of MDA formation and ¹⁴CCl₄ covalent binding in mouse liver microsomes in vitro
Supports microsomal oxidative damage study context
Quantitative IC₅₀ comparison not available
Lipid Peroxidation Microsomal Protection Antioxidant Mechanism

Kopsinine F: Validated Application Scenarios


Acetaminophen-Overdose Model with CYP450 Modulation

Kopsinine F at 150 mg/kg p.o. significantly protects mice against acetaminophen-induced liver injury, a clinically paramount model of drug-induced hepatotoxicity [1]. The compound's concomitant induction of hepatic microsomal cytochrome P-450 provides a unique dual-mechanism profile—antioxidant protection plus metabolic enzyme modulation—that distinguishes it from kopsinine, which lacks P-450 induction activity [2]. Researchers investigating the interplay between CYP2E1-mediated bioactivation of acetaminophen and downstream oxidative injury should prioritize kopsinine F as the mechanistically informative tool compound.

CCl4-Induced Liver Injury with Lipid Peroxidation Endpoints

In the classic CCl4 acute liver injury model, kopsinine F provides significant hepatoprotection at 150 mg/kg, representing a 25% dose reduction compared to the 200 mg/kg required for kopsinine [1][2]. The compound's demonstrated in vitro inhibition of CCl4-induced MDA formation and 14CCl4 covalent microsomal binding [1] makes it particularly suitable for studies requiring correlation between in vivo protection and ex vivo lipid peroxidation biomarkers, enabling integrated experimental designs with a single compound.

Structure-Activity Relationship and Pharmacophore Studies

Kopsinine F's unique combination of a C16–C17 methylenedioxy bridge and a 3-hydroxy-1,3-dicarboxylic acid dimethyl ester arrangement, verified by the MeSH and KNApSAcK structural databases [1][2], makes it an essential reference standard for SAR studies investigating how these substituents modulate CYP450 induction, hepatoprotective potency, and selectivity relative to demethylenedioxy analogs (kopsinine) and unsaturated analogs (N-methoxycarbonyl-11,12-methylenedioxy-Δ16,17-kopsinine). Procurement of authenticated kopsinine F is mandatory for any SAR campaign aiming to map the pharmacophoric contributions of the aspidofractinine core modifications.

Multi-Hepatotoxin Comparative Pharmacology Screening

The demonstrated efficacy of kopsinine F against three mechanistically distinct hepatotoxins—CCl4 (free radical-mediated), thioacetamide (metabolic activation-dependent), and acetaminophen (NAPQI-mediated)—within a single study [1] positions it as a versatile positive control for multi-agent hepatoprotection screening panels. This broad protective spectrum at a single 150 mg/kg dose, combined with CYP450 induction data, enables streamlined experimental protocols comparing kopsinine F against novel hepatoprotective candidates without requiring dose re-optimization for each toxin.

Application
Selection Property
Validation Focus
Acetaminophen hepatotoxicity model
CYP450 induction and antioxidant activity
Model-response endpoint validation
CCl₄-induced liver injury model
Lipid peroxidation inhibition and microsomal protection
Dose-response and biomarker correlation
SAR and pharmacophore mapping
Methylenedioxy bridge and diester substitution
Structural authentication vs. analogs
Multi-hepatotoxin screening
Broad hepatotoxin protection at reported dose
Cross-toxin model reproducibility
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